molecular formula C8H10O3 B2866126 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid CAS No. 1526588-44-2

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid

Cat. No.: B2866126
CAS No.: 1526588-44-2
M. Wt: 154.165
InChI Key: NPVOTZROLTXESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is a chemical compound with the CAS Number: 1514141-11-7 . Its molecular weight is 156.18 . The IUPAC name for this compound is 3-allyltetrahydro-3-furancarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (156.18 ) and its IUPAC name (3-allyltetrahydro-3-furancarboxylic acid ). Unfortunately, additional properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Research has shown the application of prop-2-ynyl alpha-ketoesters, which share a reactive moiety with 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid, in the synthesis of heterocyclic derivatives. Under oxidative carbonylation conditions catalyzed by palladium, these compounds can be transformed into various derivatives, including tetrahydrofuran and dioxolane derivatives. These reactions offer a versatile approach to creating complex molecular structures, highlighting the compound's utility in synthesizing pharmaceuticals and materials with specific chemical properties (Bacchi et al., 2005).

Carboxylic Acid Recovery and Extraction

Studies on the extraction of carboxylic acids, such as propionic acid, from aqueous waste streams and fermentation broths, provide insights into the broader applications of carboxylic acid derivatives. The research focused on improving extraction efficiencies using binary extractants and modifying diluents, which is critical for industrial applications including bioprocessing and waste treatment. This emphasizes the importance of understanding the chemical behavior of compounds like this compound in separation and purification technologies (Keshav et al., 2009).

Photophysical and Coordination Properties

Research into the E and Z isomers of benzoxazolyl-propenoic acids, structurally related to this compound, sheds light on their photophysical properties and potential applications in materials science. These studies reveal how molecular structure influences the optical and electronic properties of organic compounds, which can be leveraged in the development of organic electronic devices, light-emitting diodes, and photovoltaic cells (Trujillo-Ferrara et al., 2004).

Enabling Technologies for Sustainable Chemistry

The catalytic activity of copper in the bis-trifluoromethylthiolation of propiolic acid derivatives, which include structures related to this compound, represents a significant advancement in the field of sustainable chemistry. These reactions demonstrate the potential for developing new methods for introducing fluorinated groups into organic molecules, which is crucial for the pharmaceutical industry and the synthesis of agrochemicals (Pan et al., 2017).

Safety and Hazards

The specific safety and hazard information for 3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid is not available from the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Properties

IUPAC Name

3-prop-2-ynyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-8(7(9)10)4-5-11-6-8/h1H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVOTZROLTXESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.